(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16307147
Molecular Formula: C24H18N2O6S
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O6S |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H18N2O6S/c1-30-14-6-3-5-13(11-14)20-19(21(27)17-7-4-10-32-17)22(28)23(29)26(20)24-25-16-9-8-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3 |
| Standard InChI Key | DYFIKIWRYWYEKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
Introduction
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. It is characterized by its diverse functional groups, including furan, methoxy, and benzothiazole moieties, which suggest a wide range of interactions with biological targets. This compound has garnered interest in scientific research due to its potential pharmacological properties and applications.
Synthesis Methods
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves several key steps:
-
Preparation of Intermediates: The synthesis begins with the preparation of furan-2-yl and benzothiazol-2-yl intermediates.
-
Coupling Reactions: These intermediates are then coupled under specific conditions to form the final product.
-
Optimization of Reaction Conditions: Solvents like dimethylformamide or acetonitrile are used to enhance solubility and reaction rates.
Potential Biological Activities
Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to various biochemical effects. Detailed studies using techniques such as molecular docking or enzyme kinetics are essential for elucidating these mechanisms.
Potential Applications:
-
Pharmacological Properties: Due to its structural complexity and bioactive groups, it is explored for potential pharmacological applications.
-
Biological Targets: It may interact with enzymes, receptors, or other proteins, influencing biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume